![molecular formula C10H17N3O B2941492 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1241247-18-6](/img/structure/B2941492.png)
2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
The compound “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” were not found, there are general methods for synthesizing 1,2,4-oxadiazoles. One method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” would likely be complex due to the presence of the piperidine and 1,2,4-oxadiazole rings. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been observed in similar structures .
Scientific Research Applications
Comprehensive Analysis of 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Applications
The compound “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a derivative of the 1,2,4-oxadiazole class. The 1,2,4-oxadiazole moiety is known for its unique bioisosteric properties and a wide spectrum of biological activities, making it a valuable framework for drug development . Below is a detailed analysis of the scientific research applications of this compound, focusing on unique applications across various fields.
Drug Discovery and Design: The 1,2,4-oxadiazole derivatives have been recognized for their potential in drug discovery. They serve as a core structure for developing new pharmacologically active agents due to their structural similarity to essential biomolecules . The compound could be utilized in the design of novel drugs targeting specific receptors or enzymes within the body.
Enzyme Inhibition: Compounds containing the 1,2,4-oxadiazole unit have shown high affinity and selectivity towards certain receptors, such as the σ1 receptor . This suggests that our compound could be explored as an enzyme inhibitor, potentially leading to the development of treatments for conditions associated with these receptors.
Antimicrobial Agents: The antimicrobial properties of 1,2,4-oxadiazole derivatives make them candidates for developing new anti-infective drugs. Their ability to interact with bacterial cell components can be harnessed to combat various bacterial infections .
Anti-inflammatory Applications: Due to the anti-inflammatory properties of similar structures, the compound could be researched for its efficacy in reducing inflammation. This application could extend to treating chronic inflammatory diseases .
Antitumor Activity: The structural features of 1,2,4-oxadiazole derivatives contribute to their antitumor activity. Research into the compound’s potential effects on cancer cells could lead to new therapeutic approaches for cancer treatment .
Neuroprotective Effects: Given the neurological implications of receptor interactions, there is a possibility that this compound could exhibit neuroprotective effects. This would be valuable in the treatment of neurodegenerative diseases.
Material Science: Beyond biomedical applications, the unique chemical structure of 1,2,4-oxadiazole derivatives can be utilized in material science. They may serve as components in the creation of advanced materials with specific electronic or photonic properties.
Synthetic Organic Chemistry: The reactivity of 1,2,4-oxadiazolium salts, related to our compound, offers a range of possibilities in synthetic organic chemistry. They can act as precursors for generating other heterocyclic and acyclic compounds through various synthetic transformations .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazoles, a key component of this compound, are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
1,2,4-oxadiazoles have been associated with various therapeutic focuses, including cancer therapy and treatment of age-related diseases . They may affect the pathways related to these conditions.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety could influence these properties, as oxadiazoles are known to possess hydrogen bond acceptor properties , which could impact their bioavailability.
Result of Action
Given the anti-infective and anti-cancer activities associated with 1,2,4-oxadiazoles , it is plausible that this compound could have similar effects.
properties
IUPAC Name |
3-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-5-3-4-6-13(8)7-10-11-9(2)12-14-10/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIDHFTWQKQELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
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